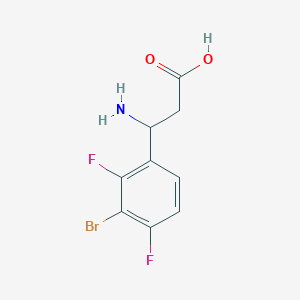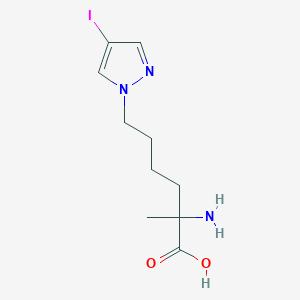
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and an iodo substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile.
Amino Acid Derivative Formation: The iodinated pyrazole is then coupled with a suitable amino acid derivative, such as 2-methylhexanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the pyrazole ring can undergo reduction to form pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., K2CO3), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.
科学研究应用
2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the amino group are likely to play key roles in these interactions, potentially leading to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a chloro substituent instead of an iodo group.
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a bromo substituent instead of an iodo group.
2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanoic acid: Similar structure but with a fluoro substituent instead of an iodo group.
Uniqueness
The presence of the iodo substituent in 2-Amino-6-(4-iodo-1h-pyrazol-1-yl)-2-methylhexanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for radioiodination, which can be useful in medical imaging and radiotherapy.
属性
分子式 |
C10H16IN3O2 |
|---|---|
分子量 |
337.16 g/mol |
IUPAC 名称 |
2-amino-6-(4-iodopyrazol-1-yl)-2-methylhexanoic acid |
InChI |
InChI=1S/C10H16IN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16) |
InChI 键 |
STDAPHDTDMPQIF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCN1C=C(C=N1)I)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


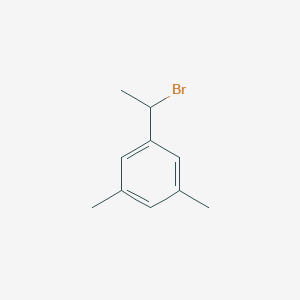
![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
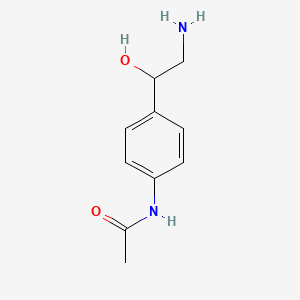
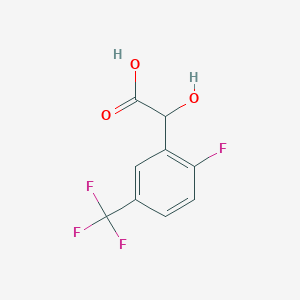
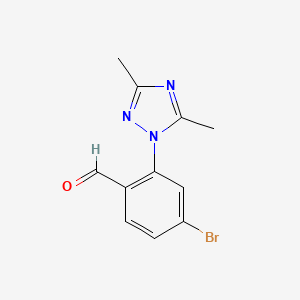
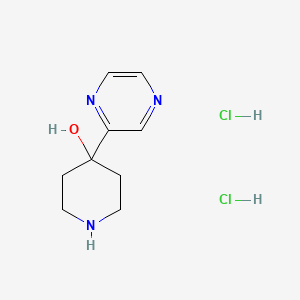
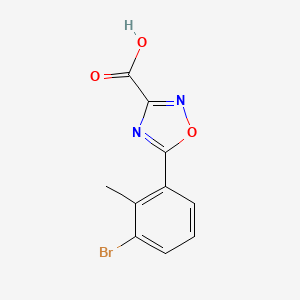
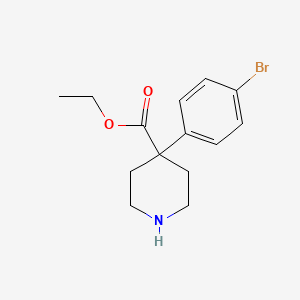
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

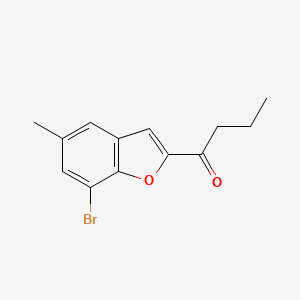
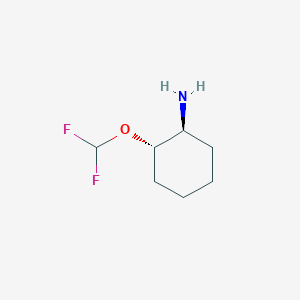
![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
